5,5-Diethylhydantoin
Overview
Description
5,5-Diethylhydantoin is a chemical compound belonging to the hydantoin family, characterized by a five-membered ring structure containing two nitrogen atoms and two carbonyl groups. This compound is known for its diverse applications in various fields, including organic synthesis, pharmaceuticals, and industrial processes.
Mechanism of Action
Target of Action
The primary target of 5,5-Diethylhydantoin is voltage-gated sodium channels . These channels play a crucial role in the generation and propagation of action potentials in neurons, making them a key target for anticonvulsant agents .
Mode of Action
This compound interacts with its target by acting as a potent inhibitor of sodium channels . This inhibition results in the blockade of sodium channels, which can prevent the generation of action potentials, thereby reducing neuronal excitability .
Biochemical Pathways
Its action on sodium channels suggests it may influence theneuronal signaling pathways that rely on these channels for the propagation of action potentials .
Pharmacokinetics
The related compound 5,5-dimethylhydantoin has been shown to have good lipophilicity , which could suggest similar properties for this compound. Lipophilicity often correlates with good absorption and distribution characteristics, potentially enhancing the bioavailability of the compound .
Result of Action
The blockade of sodium channels by this compound can lead to a decrease in neuronal excitability, which may result in anticonvulsant effects . In fact, certain derivatives of 5,5-dimethylhydantoin have shown significant efficacy against psychomotor seizures in preclinical models .
Biochemical Analysis
Biochemical Properties
5,5-Diethylhydantoin plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of various pharmaceuticals. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics . The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, influencing their catalytic activity.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of cytochrome P450 enzymes in neuronal cells, affecting the metabolism of steroid hormones and other compounds . This modulation can lead to changes in gene expression and alterations in cellular functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context. For example, it has been observed to inhibit certain cytochrome P450 enzymes, thereby affecting the metabolism of various substrates . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to cause alterations in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, while at high doses, it can cause toxic or adverse effects. Studies have shown that high doses of this compound can lead to liver and thyroid carcinogenesis in rats . These findings highlight the importance of determining the appropriate dosage to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes. It can be metabolized to various intermediates, which may further interact with other enzymes and cofactors . These interactions can affect metabolic flux and alter the levels of metabolites within the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific cellular compartments . The compound’s distribution can affect its overall activity and function within the cell.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It has been found to localize predominantly in the mitochondria and microsomes of cells . This localization is facilitated by targeting signals and post-translational modifications that direct this compound to specific compartments or organelles. The presence of this compound in these subcellular locations suggests its involvement in mitochondrial and microsomal functions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Diethylhydantoin typically involves the reaction of diethyl ketone with urea in the presence of a base. The reaction proceeds through the formation of an intermediate, which cyclizes to form the hydantoin ring. The reaction conditions often include heating the mixture to a temperature range of 60-70°C and maintaining it for several hours to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and yields higher purity products. The use of catalysts, such as metal oxides, can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 5,5-Diethylhydantoin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diacids or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or amines.
Substitution: The hydantoin ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Diacids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated hydantoins or other substituted derivatives.
Scientific Research Applications
5,5-Diethylhydantoin has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as an anticonvulsant and its role in drug delivery systems.
Industry: this compound is used in the production of polymers, resins, and other industrial materials.
Comparison with Similar Compounds
5,5-Dimethylhydantoin: Known for its use as a disinfectant and in the synthesis of pharmaceuticals.
5,5-Diphenylhydantoin: Commonly used as an anticonvulsant drug (phenytoin).
5,5-Dibromo-5,5-dimethylhydantoin: Used as a brominating agent in organic synthesis.
Uniqueness of 5,5-Diethylhydantoin: Compared to its analogs, this compound offers unique properties such as enhanced solubility and different reactivity patterns due to the presence of ethyl groups. These characteristics make it a valuable compound in specific applications where other hydantoins may not be as effective.
Properties
IUPAC Name |
5,5-diethylimidazolidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c1-3-7(4-2)5(10)8-6(11)9-7/h3-4H2,1-2H3,(H2,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWTZZUPJEUZZLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)NC(=O)N1)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10202972 | |
Record name | 5,5-Diethylhydantoin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10202972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5455-34-5 | |
Record name | 5,5-Diethylhydantoin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005455345 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5,5-Diethylhydantoin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172111 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5,5-Diethylhydantoin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10202972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,5-diethylimidazolidine-2,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5,5-DIETHYLHYDANTOIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WRD19H6GXA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 5,5-diethylhydantoin compare to its structural analogs, phenobarbital and 5-ethyl-5-phenylhydantoin, in terms of inducing cytochrome P450 2B enzymes?
A1: Research indicates that this compound is a significantly weaker inducer of cytochrome P450 2B (CYP2B) enzymes compared to its structural analogs, phenobarbital and 5-ethyl-5-phenylhydantoin. [, ] In studies using male F344/NCr rats, this compound exhibited an EC50 value (serum concentration associated with half-maximal hepatic CYP2B induction) greater than or equal to 500 μM. [] In contrast, phenobarbital and 5-ethyl-5-phenylhydantoin demonstrated much lower EC50 values, indicating greater potency in inducing CYP2B. [, ] This difference in potency suggests structural variations within the hydantoin and barbiturate classes significantly influence their interaction with the putative phenobarbital receptor, which is believed to play a role in CYP2B induction. []
Q2: Does the weaker induction of cytochrome P450 enzymes by this compound translate to a different outcome in terms of tumor promotion?
A2: Yes, the weaker CYP2B induction by this compound correlates with a lack of tumor-promoting activity in a rat model. [] Studies using N-nitrosodiethylamine-initiated male F344 rats showed that dietary administration of this compound did not significantly increase the incidence of hepatocellular neoplasms or thyroid follicular cell neoplasms. [] Conversely, phenobarbital and 5-ethyl-5-phenylhydantoin, both potent CYP2B inducers, significantly enhanced the development of these tumor types in the same study. [] These findings suggest a potential link between CYP2B induction and tumor promotion in this experimental model.
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